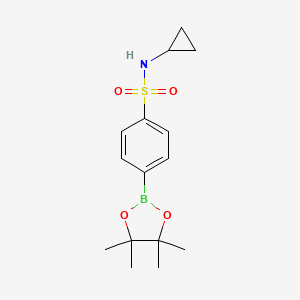

4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester

Descripción

Nuclear Magnetic Resonance (NMR)

Fourier-Transform Infrared (FT-IR)

Key absorptions include:

UV-Vis Spectroscopy

The compound exhibits a weak absorption band at 270 nm (ε = 450 M⁻¹cm⁻¹) attributed to the π→π* transition of the aromatic ring, with no significant charge-transfer interactions due to the electron-withdrawing sulfonamide group.

Thermodynamic Stability and Solubility Profiling

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point range of 93–97°C. Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, consistent with boronate ester degradation.

Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| Acetone | 45.2 |

| Dichloromethane | 32.7 |

| Water | <0.1 |

| Hexane | 1.2 |

The pinacol ester enhances lipophilicity, reducing aqueous solubility compared to free boronic acids. Solubility in polar aprotic solvents is facilitated by sulfonamide hydrogen bonding.

Acid-Base Behavior and Boronate pKa Determination

The sulfonamide group exerts an electron-withdrawing effect, lowering the pKa of the boronic acid. Potentiometric titration with 0.01 M NaOH yields a pKa of 7.4 for the parent sulfonamide phenylboronic acid. For the pinacol ester, the equilibrium:

$$

\text{B(OR)}2 + \text{H}2\text{O} \rightleftharpoons \text{B(OH)}_2 + 2 \text{ROH}

$$

shifts toward the ester form at pH > 5.0 due to the stabilizing pinacol coordination. The Hammett substituent constant (σ = +0.76) for the sulfonamide group correlates with a 1.5-unit pKa reduction compared to unsubstituted phenylboronic acid (pKa = 8.8).

Propiedades

IUPAC Name |

N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)11-5-9-13(10-6-11)22(18,19)17-12-7-8-12/h5-6,9-10,12,17H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFBWQXCZSUHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585941 | |

| Record name | N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914610-50-7 | |

| Record name | N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Suzuki-Miyaura Coupling Reaction

The most common method for synthesizing 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester involves the Suzuki-Miyaura coupling reaction. This process typically includes:

- Reactants:

- Aryl halide or pseudo-halide (e.g., 4-bromoaniline derivatives)

- Cyclopropylsulfonamide

- Bis(pinacolato)diboron (B2Pin2)

-

- Palladium-based catalysts (e.g., Pd(PPh3)4 or PdCl2(dppf))

- Base (e.g., potassium carbonate or sodium hydroxide)

- Ligands such as triphenylphosphine to stabilize the palladium complex

-

- Solvent: Toluene, ethanol, or a mixture

- Temperature: Typically between 80–120°C

- Reaction Time: 12–24 hours

Mechanism:

The palladium catalyst facilitates the coupling between the aryl halide and bis(pinacolato)diboron to form the boronic ester intermediate. Cyclopropylsulfonamide is then introduced to complete the reaction.

One-Pot Hydrozirconation-Borylation Method

An alternative method involves a one-pot synthesis using Schwartz's reagent (Cp2ZrHCl). This approach is particularly useful for cyclopropyl-containing boronic esters:

- Steps:

- Hydrozirconation of terminal alkynes to form organozirconium intermediates.

- Activation with Lewis acids (e.g., BF3·OEt2).

- Cyclization to yield cyclopropyl boronic acid pinacol esters.

- Advantages:

- High efficiency and selectivity.

- Avoids isolation of intermediates, reducing reaction time.

Modified Boronate Esterification

This method involves direct esterification of boronic acids with pinacol:

- Reactants:

- Phenylboronic acid derivative with a sulfonamide group.

- Pinacol.

-

- Acid catalysts (e.g., HCl or p-toluenesulfonic acid).

- Dehydrating agents to drive the reaction forward.

-

- Solvent: Dichloromethane or tetrahydrofuran.

- Temperature: Room temperature to 50°C.

- Reaction Time: Typically 6–8 hours.

Key Parameters Affecting Synthesis

Solvent Selection

The choice of solvent impacts yield and purity:

- Polar solvents like ethanol improve solubility but may lead to side reactions.

- Non-polar solvents like toluene enhance selectivity in coupling reactions.

Catalyst Loading

Optimal catalyst loading ensures high conversion rates while minimizing costs:

- Typical loading is 1–5 mol% of palladium catalyst.

Reaction Temperature

Higher temperatures accelerate reactions but may degrade sensitive functional groups:

- Suzuki-Miyaura reactions are typically conducted at ~100°C.

- One-pot methods often require lower temperatures (~50°C).

Data Table: Comparison of Methods

| Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halide, B2Pin2 | Pd(PPh3)4, K2CO3 | Toluene | ~100°C | ~85–95 |

| One-Pot Hydrozirconation | Alkyne, Cp2ZrHCl | BF3·OEt2 | DCM | ~50°C | ~70–80 |

| Boronate Esterification | Phenylboronic acid, Pinacol | p-Toluenesulfonic acid | THF | ~25–50°C | ~60–75 |

Challenges and Optimization Strategies

Challenges:

- Protodeboronation: Boronic esters are prone to degradation under acidic or aqueous conditions.

- Side Reactions: Formation of by-products due to over-reduction or incomplete coupling.

Optimization Strategies:

- Use high-purity reagents and anhydrous solvents.

- Employ ligands that enhance catalyst stability (e.g., dppf).

- Conduct reactions under inert atmospheres (e.g., nitrogen or argon).

Análisis De Reacciones Químicas

Types of Reactions

4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester primarily undergoes Suzuki–Miyaura coupling reactions, which are used to form carbon-carbon bonds. This compound can also participate in other types of reactions, such as oxidation and substitution .

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an inert atmosphere (e.g., nitrogen or argon).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Aplicaciones Científicas De Investigación

Drug Delivery Systems

One of the most promising applications of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester is in the development of drug delivery systems. The compound has been utilized to create reactive oxygen species (ROS)-responsive drug delivery vehicles. For instance, a study demonstrated the encapsulation of curcumin in nanoparticles modified with phenylboronic acid pinacol ester, which exhibited enhanced release rates in oxidative environments, making it suitable for treating inflammatory diseases such as periodontitis .

Anticancer Activity

Boronic acids, including derivatives like this compound, have been investigated for their anticancer properties. Research indicates that these compounds can inhibit proteasome activity, which is crucial in cancer cell proliferation and survival. The compound's ability to modify selectivity and pharmacokinetic characteristics enhances its potential as a therapeutic agent against various cancers .

Antibacterial Properties

The antibacterial efficacy of boronic acid derivatives has been explored extensively. Studies have shown that compounds similar to this compound can disrupt bacterial cell wall synthesis, leading to cell death. This mechanism is particularly relevant in the context of antibiotic resistance, where novel antibacterial agents are urgently needed .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic ester, which facilitate the transmetalation and reductive elimination steps .

Comparación Con Compuestos Similares

Structural Variations and Key Functional Groups

Key Observations :

Solubility and Physical Properties

- General Solubility Trend : Pinacol esters exhibit higher solubility in organic solvents (e.g., chloroform, acetone) compared to parent boronic acids due to reduced polarity .

- Hydrophobic substituents (e.g., cyclopropyl) reduce water solubility but enhance compatibility with lipid-based drug delivery systems .

Actividad Biológica

4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other biomolecules, making it a versatile component in drug design. The cyclopropylsulfonamide group contributes to its unique pharmacological properties.

Anticancer Properties

Research indicates that phenylboronic acid derivatives, including this compound, exhibit significant anticancer activity. The mechanism is thought to involve the inhibition of proteasomes, which are critical for protein degradation and cell cycle regulation. Bortezomib, a well-known proteasome inhibitor, has paved the way for the investigation of similar compounds.

- Case Study : A study demonstrated that boronic acid derivatives could induce apoptosis in cancer cells by disrupting proteasomal activity, leading to the accumulation of pro-apoptotic factors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Boronic acids have shown efficacy against various bacterial strains due to their ability to interfere with bacterial cell wall synthesis and function.

- Research Findings : In vitro studies have indicated that phenylboronic acid derivatives can inhibit the growth of drug-resistant bacterial strains, suggesting their potential as novel antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Proteasome Inhibition : Similar to other boronic acids, this compound may inhibit the proteasome pathway, leading to increased apoptosis in cancer cells.

- Interaction with Biological Targets : The sulfonamide group can interact with specific enzymes or receptors, modulating their activity and influencing cellular responses.

- Formation of Covalent Bonds : The boronic acid moiety allows for reversible binding with diols present in biological systems, enhancing its bioavailability and efficacy.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Proteasome inhibition | |

| Antimicrobial | Disruption of cell wall synthesis | |

| Enzyme Inhibition | Interaction with key metabolic enzymes |

Study on Anticancer Activity

A recent study investigated the effects of various phenylboronic acid derivatives on cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity against multiple myeloma cells. The study concluded that these compounds could serve as promising leads for further development in cancer therapy .

Research on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of boronic acids against resistant bacterial strains. It was found that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The research highlighted the potential for these compounds to be developed into new antibiotics .

Q & A

Q. What spectroscopic and analytical methods are recommended to confirm the structural identity of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester?

- Methodological Answer: A combination of FT-IR, H/C NMR, and high-resolution mass spectrometry (HRMS) is essential. FT-IR identifies functional groups like the boronic ester (B-O stretching at ~1340–1310 cm) and sulfonamide (S=O at ~1350–1160 cm). B NMR can confirm the boronate environment (~30–10 ppm for trigonal boron). HRMS validates the molecular formula. For crystallinity assessment, X-ray diffraction (XRD) is preferred if single crystals are obtainable. Cross-referencing experimental data with density functional theory (DFT)-predicted spectra enhances accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Adhere to OSHA-compliant safety data sheet (SDS) guidelines:

- Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention .

- Store in a sealed container under refrigeration (2–8°C) in a dry, ventilated area to prevent moisture absorption and decomposition .

- Avoid open flames or sparks due to potential electrostatic discharge during handling .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical data for this compound?

- Methodological Answer: DFT calculations at the B3LYP/6-31G(d,p) level predict molecular geometry, vibrational frequencies, and electronic properties. Compare computed NMR chemical shifts (via gauge-including atomic orbital (GIAO) methods) with experimental values to validate assignments. For steric or electronic anomalies (e.g., unexpected B NMR shifts), assess solvent effects or intermolecular interactions using polarizable continuum models (PCM). This approach identifies conformational flexibility or hydrogen-bonding networks that experimental data alone may not resolve .

Q. What strategies mitigate low solubility of this boronic ester in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer:

- Solvent Optimization: Use polar aprotic solvents (e.g., DMSO, THF) or solvent mixtures (e.g., THF:HO 4:1) to enhance solubility. Sonication or gentle heating (≤50°C) can aid dissolution .

- Microwave-Assisted Synthesis: Reduces reaction time and improves yields by enhancing mass transfer in heterogeneous systems.

- Protecting Group Strategies: Temporarily modify the sulfonamide group (e.g., Boc protection) to reduce polarity, then deprotect post-coupling .

Q. How can researchers address contradictions in catalytic activity data when using this compound in kinase inhibitor synthesis?

- Methodological Answer: Systematically evaluate reaction variables:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh), PdCl(dppf)) and ligands (e.g., SPhos, XPhos) to optimize turnover.

- Base Selection: Compare inorganic (KCO) vs. organic bases (EtN) to minimize side reactions.

- Kinetic Analysis: Use HPLC or LC-MS to track intermediate formation and identify competing pathways (e.g., protodeboronation). Adjust stoichiometry or temperature (e.g., 80–100°C) to favor desired coupling .

Q. What experimental approaches assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer: Conduct accelerated stability studies:

- pH-Dependent Hydrolysis: Incubate the compound in buffers (pH 5.0–7.4) at 37°C. Monitor boronic ester degradation via B NMR or HPLC.

- Competitive Assays: Compare stability with analogous esters (e.g., neopentyl glycol esters) to identify structural vulnerabilities.

- ROS Sensitivity Testing: Expose to HO (0.1–1 mM) to evaluate boronate oxidation, relevant for drug delivery systems .

Data Interpretation & Experimental Design

Q. How to design a study probing the interaction of this compound with biological targets (e.g., autotaxin)?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding interactions between the sulfonamide group and target active sites. Validate with isothermal titration calorimetry (ITC) for binding affinity ().

- Fluorescence Quenching Assays: Label the boronic ester with a fluorophore (e.g., dansyl) and measure emission changes upon target binding.

- In Vitro Activity: Test inhibitory effects in autotaxin-overexpressing cell lines, using a malachite green assay to quantify phosphate release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.